

chemical and physical properties of methylmalonic acid-d3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methylmalonic acid-d3*

Cat. No.: *B126667*

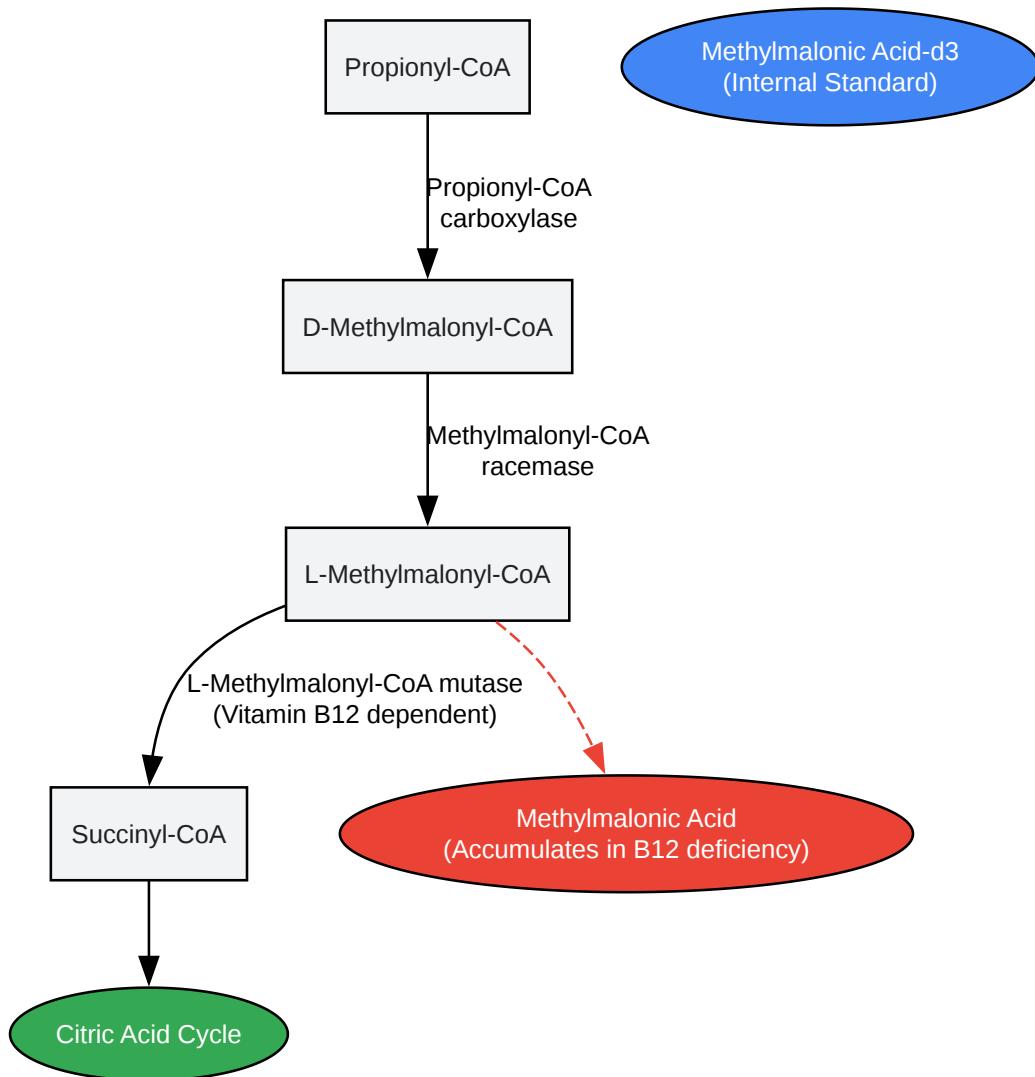
[Get Quote](#)

An In-depth Technical Guide to **Methylmalonic Acid-d3**

Introduction

Methylmalonic acid-d3 (MMA-d3) is the deuterated form of methylmalonic acid (MMA), a dicarboxylic acid that is an intermediate in the metabolism of amino acids, odd-chain fatty acids, and cholesterol.^[1] Due to its chemical and isotopic properties, MMA-d3 serves as an invaluable internal standard for the accurate quantification of endogenous methylmalonic acid in biological samples by mass spectrometry.^{[2][3][4]} Elevated levels of MMA are a sensitive and specific biomarker for vitamin B12 (cobalamin) deficiency and are also associated with inherited metabolic disorders such as methylmalonic acidemia.^{[5][6][7]} This guide provides a comprehensive overview of the chemical and physical properties of **methylmalonic acid-d3**, detailed experimental protocols for its use, and relevant metabolic and experimental workflow diagrams.

Chemical and Physical Properties


Methylmalonic acid-d3 is a stable, isotopically labeled compound that is a white to off-white solid at room temperature.^[5] Its properties are critical for its function as an internal standard in analytical chemistry.

Property	Value	References
Synonyms	2-methyl-d3-propanedioic acid, Isosuccinic acid-d3, MMA-d3	[2] [3]
CAS Number	42522-59-8	[2] [8] [9]
Molecular Formula	C4H3D3O4	[2] [5] [8]
Molecular Weight	121.11 g/mol	[8] [9] [10] [11]
Appearance	Solid	[2] [5]
Melting Point	134-136 °C	[8] [12]
Solubility	Slightly soluble in DMSO and Methanol	[3] [5]
Purity	≥98% atom % D, ≥99% deuterated forms (d1-d3)	[2] [10]
Storage Temperature	Room temperature, +4°C, or -20°C	[9] [10] [12]

Metabolic Significance

Methylmalonic acid is a byproduct of the propionate metabolism pathway. Propionyl-CoA, derived from the catabolism of certain amino acids, odd-chain fatty acids, and cholesterol, is converted to D-methylmalonyl-CoA, which is then isomerized to L-methylmalonyl-CoA. The enzyme L-methylmalonyl-CoA mutase, with its cofactor 5'-deoxyadenosylcobalamin (a form of vitamin B12), catalyzes the conversion of L-methylmalonyl-CoA to succinyl-CoA, which enters the citric acid cycle. A deficiency in vitamin B12 or a genetic defect in the mutase enzyme leads to the accumulation of methylmalonyl-CoA, which is subsequently hydrolyzed to methylmalonic acid.

Metabolic Pathway of Methylmalonic Acid

[Click to download full resolution via product page](#)

Metabolic Pathway of Methylmalonic Acid

Experimental Protocols

Methylmalonic acid-d3 is predominantly used as an internal standard for the quantification of methylmalonic acid in biological matrices such as plasma, serum, and urine by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[\[6\]](#)[\[13\]](#)

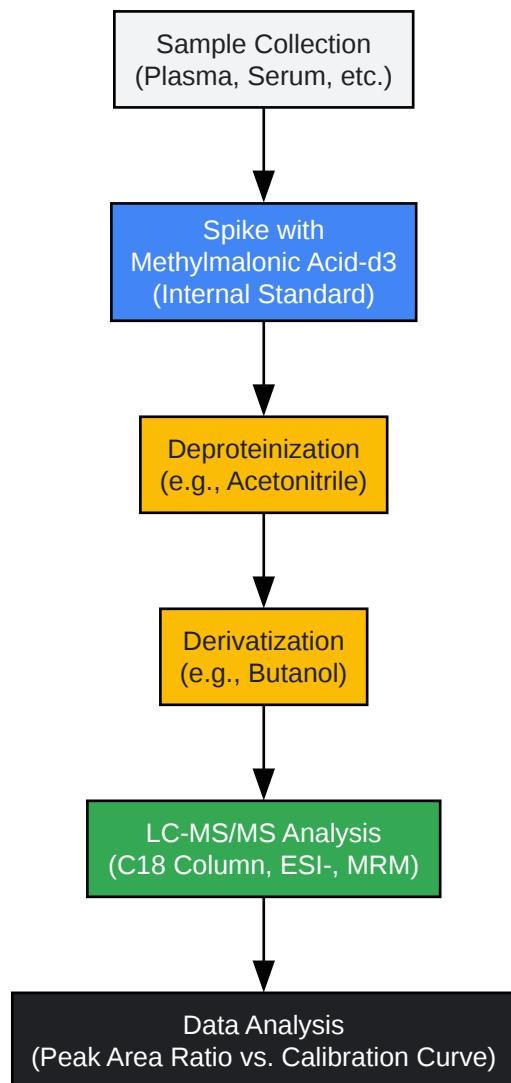
Quantification of Methylmalonic Acid in Plasma/Serum by LC-MS/MS

This protocol describes a general method for the analysis of methylmalonic acid in plasma or serum.

1. Sample Preparation

- Stock Solutions: Prepare stock solutions of methylmalonic acid and **methylmalonic acid-d3** in deionized water or a suitable organic solvent (e.g., methanol).[\[6\]](#)
- Calibration Standards and Quality Controls: Prepare a series of calibration standards and quality control samples by spiking blank plasma or serum with known concentrations of methylmalonic acid.
- Internal Standard Spiking: Add a fixed amount of **methylmalonic acid-d3** internal standard solution to all samples, calibrators, and quality controls.[\[13\]](#)[\[14\]](#)
- Deproteinization: Precipitate proteins by adding a solvent such as acetonitrile or methanol, or by ultrafiltration.[\[13\]](#)[\[15\]](#) Vortex and centrifuge the samples to pellet the precipitated proteins.
- Derivatization (Optional but common): To improve chromatographic retention and ionization efficiency, derivatize the extracted acids with butanol to form dibutylesters.[\[6\]](#)
- Reconstitution: After derivatization, evaporate the solvent and reconstitute the residue in a suitable mobile phase.[\[6\]](#)

2. LC-MS/MS Analysis


- Chromatographic Separation:
 - Column: A reverse-phase C18 column is commonly used.[\[16\]](#)
 - Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of acid (e.g., 0.1% formic acid), is typically employed.[\[15\]](#)[\[16\]](#) Isocratic conditions can also be used.[\[13\]](#)

- Flow Rate: A typical flow rate is between 0.3 and 0.7 mL/min.[15][16]
- Mass Spectrometry Detection:
 - Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.[13][16]
 - Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[6][13] The precursor and product ion transitions for both methylmalonic acid and **methylmalonic acid-d3** are monitored. For example, m/z 117.0 → 73.0 for MMA and m/z 120.0 → 76.0 for MMA-d3.[16]

3. Data Analysis

- Quantification: The concentration of methylmalonic acid in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Experimental Workflow for MMA Quantification

[Click to download full resolution via product page](#)

Workflow for MMA Quantification

Applications in Research and Drug Development

The precise measurement of methylmalonic acid is crucial for:

- Clinical Diagnostics: Diagnosing vitamin B12 deficiency and monitoring treatment efficacy.[\[6\]](#)
It is also used in newborn screening for methylmalonic acidemia.[\[7\]](#)

- Metabolomics Research: Studying metabolic pathways and identifying biomarkers for various diseases.[\[10\]](#) Recent studies have linked elevated MMA levels to cognitive dysfunction, depressive symptoms, and the progression of certain cancers.[\[17\]](#)[\[18\]](#)[\[19\]](#)
- Drug Development: Assessing the impact of new chemical entities on metabolic pathways and for patient stratification in clinical trials.

Conclusion

Methylmalonic acid-d3 is an essential tool for researchers, clinicians, and drug development professionals. Its well-characterized chemical and physical properties, combined with its utility as an internal standard, enable the accurate and precise quantification of methylmalonic acid. This, in turn, facilitates the diagnosis and management of metabolic disorders and advances our understanding of the role of metabolic pathways in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methylmalonic acid - Wikipedia [en.wikipedia.org]
- 2. Methylmalonic Acid-d3 - Cayman Chemical [bioscience.co.uk]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. METHYL-D3-MALONIC ACID | 42522-59-8 [chemicalbook.com]
- 6. www.cdc.gov [www.cdc.gov]
- 7. Methyl-D3-malonic acid | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 8. chemwhat.com [chemwhat.com]
- 9. Methylmalonic Acid-d3 | CAS 42522-59-8 | LGC Standards [lgcstandards.com]

- 10. Methylmalonic acid (methyl-D³_HO₂, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 11. d3-Methylmalonic acid | C₄H₆O₄ | CID 87234242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 42522-59-8 CAS MSDS (METHYL-D3-MALONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. Quantitation of methylmalonic acid in plasma using liquid chromatography-tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. pafmj.org [pafmj.org]
- 16. Methylmalonic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 17. Associations of methylmalonic acid and depressive symptoms with mortality: a population-based study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Increased serum methylmalonic acid levels were associated with the presence of cognitive dysfunction in older chronic kidney disease patients with albuminuria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. moffitt.org [moffitt.org]
- To cite this document: BenchChem. [chemical and physical properties of methylmalonic acid-d3]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b126667#chemical-and-physical-properties-of-methylmalonic-acid-d3>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com